An In-depth Technical Guide to N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine: A Key Intermediate in Targeted Cancer Therapy
An In-depth Technical Guide to N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine: A Key Intermediate in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry. Its primary importance lies in its role as a crucial intermediate in the synthesis of Imatinib (marketed as Gleevec®), a pioneering tyrosine kinase inhibitor that has revolutionized the treatment of Chronic Myeloid Leukemia (CML) and certain types of gastrointestinal stromal tumors (GIST). This guide provides a comprehensive overview of its chemical structure, synthesis, and its pivotal role in the production of Imatinib, including the biological pathways targeted by the final active pharmaceutical ingredient.
Chemical Structure and Properties
The chemical structure of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is characterized by a central pyrimidine ring linked to a 2-methyl-5-nitrophenyl group and a pyridine ring.
Chemical Structure:
Table 1: Chemical and Physical Properties
| Property | Value |
| IUPAC Name | N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine |
| CAS Number | 152460-09-8[1][2] |
| Molecular Formula | C₁₆H₁₃N₅O₂[1][2] |
| Molecular Weight | 307.31 g/mol [1][2] |
| Appearance | Yellow Solid[3] |
| Melting Point | 188-193 °C |
| Boiling Point | 546.6±60.0 °C (Predicted) |
| Density | 1.344±0.06 g/cm³ (Predicted)[3] |
| Solubility | Slightly soluble in water, soluble in organic solvents like DMSO and DMF. |
| Purity | ≥98%[2] |
Synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
The synthesis of this key intermediate is a critical step in the overall production of Imatinib. A common synthetic route involves the condensation of a guanidine derivative with an enaminone.
Experimental Protocol: Synthesis
A widely employed method for the synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine involves the reaction of 1-(2-methyl-5-nitrophenyl)guanidine with 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.[4]
Step 1: Preparation of 1-(2-methyl-5-nitrophenyl)guanidine nitrate 2-methyl-5-nitroaniline is reacted with cyanamide in the presence of nitric acid and ethanol. The mixture is heated under reflux, and upon cooling and crystallization, the guanidine nitrate salt is obtained as a solid.
Step 2: Synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine 1-(2-methyl-5-nitrophenyl)guanidine nitrate (0.324 mol) and 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (0.357 mol) are placed in a reaction flask with n-butanol (560 ml).[4] The reaction mixture is heated to 120°C for 9 hours.[4] After cooling to room temperature, water (450 ml) is added, and the mixture is stirred for 3-4 hours.[4] The resulting precipitated solid is isolated by filtration and dried to yield N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.[4] A yield of 81.9% with an HPLC purity of 99.9% has been reported for this step.[4]
Synthesis Workflow
Caption: Synthesis of the key intermediate.
Role in the Synthesis of Imatinib
N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine serves as the penultimate precursor to Imatinib. The subsequent steps involve the reduction of the nitro group to an amine, followed by an amidation reaction.
Experimental Protocol: Conversion to Imatinib
Step 1: Reduction of the Nitro Group The nitro group of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is reduced to an amine to form N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.[5] This reduction can be achieved using various methods, including catalytic hydrogenation with a palladium catalyst or using reagents like stannous chloride under acidic conditions.[5][6]
Step 2: Amidation to form Imatinib The resulting N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is then reacted with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride in an amidation reaction to yield Imatinib.[7][8] This coupling reaction is a crucial step in forming the final drug molecule.[7]
Imatinib Synthesis Workflow
Caption: Overall Synthesis of Imatinib.
Biological Context: The Mechanism of Action of Imatinib
While N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine itself is not biologically active in the same manner as Imatinib, its significance is intrinsically linked to the therapeutic action of the final drug. Imatinib is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase.[9][10]
The Bcr-Abl protein is the product of a chromosomal translocation known as the Philadelphia chromosome, a hallmark of Chronic Myeloid Leukemia (CML).[11] This fusion protein has constitutively active tyrosine kinase activity, leading to the uncontrolled proliferation of white blood cells.[11]
Imatinib functions by binding to the ATP-binding site of the Bcr-Abl kinase domain, thereby inhibiting its enzymatic activity.[12][13] This blockage prevents the phosphorylation of downstream substrates, which in turn inhibits the signaling pathways that drive cell proliferation and survival. The primary signaling pathways affected by Imatinib's inhibition of Bcr-Abl include the Ras/MAPK pathway, the PI3K/Akt pathway, and the JAK/STAT pathway.
Bcr-Abl Signaling Pathway and Imatinib Inhibition
Caption: Bcr-Abl Signaling and Imatinib Inhibition.
Conclusion
N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is a compound of high importance in the field of pharmaceutical sciences, not for its direct biological activity, but as an indispensable building block in the synthesis of Imatinib. A thorough understanding of its chemical properties and synthetic methodologies is crucial for the efficient and large-scale production of this life-saving medication. The study of such intermediates highlights the intricate processes involved in modern drug development, from chemical synthesis to the targeted inhibition of specific molecular pathways in cancer.
References
- 1. N-(2-METHYL-5-NITROPHENYL)-4-(PYRIDIN-3-YL)PYRIMIDIN-2-AMINE | CAS 152460-09-8 [matrix-fine-chemicals.com]
- 2. scbt.com [scbt.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Page loading... [guidechem.com]
- 5. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. US7550591B2 - Imatinib production process - Google Patents [patents.google.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. droracle.ai [droracle.ai]
- 10. benchchem.com [benchchem.com]
- 11. Chronic myelogenous leukemia - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
